molecular formula C11H16N5Na2O12P3 B10824302 AMP-PCP (disodium)

AMP-PCP (disodium)

Cat. No.: B10824302
M. Wt: 549.17 g/mol
InChI Key: KZCUOVRMGTZINH-LYYWGVPGSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

AMP-PCP (disodium) is synthesized through a series of chemical reactions involving adenosine and methylenediphosphonic acid. The process typically involves the following steps:

Industrial Production Methods

Industrial production of AMP-PCP (disodium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, with careful monitoring of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

AMP-PCP (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

AMP-PCP (disodium) has a wide range of applications in scientific research:

Mechanism of Action

AMP-PCP (disodium) exerts its effects by binding to the N-terminal domain of Hsp90. This binding promotes the formation of an active homodimer of Hsp90, which is essential for its chaperone activity. The compound enhances the conformational changes within the lid segment and surrounding regions of Hsp90, facilitating its function in protein folding and stabilization .

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): The natural counterpart of AMP-PCP (disodium), ATP is involved in numerous cellular processes.

    Adenosine Diphosphate (ADP): Another related compound, ADP, is a product of ATP hydrolysis and plays a role in energy transfer.

    Adenosine Monophosphate (AMP): AMP is a precursor in the synthesis of ATP and other nucleotides.

Uniqueness

AMP-PCP (disodium) is unique due to its methylene bridge, which makes it resistant to hydrolysis by ATPases. This property allows it to act as a stable ATP analogue in various biochemical assays and research applications .

Properties

Molecular Formula

C11H16N5Na2O12P3

Molecular Weight

549.17 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

InChI

InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1

InChI Key

KZCUOVRMGTZINH-LYYWGVPGSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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